
2-Furoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furoyl-CoA is an acyl-CoA having 2-furoyl as the S-acyl group. It derives from a coenzyme A and a 2-furoic acid. It is a conjugate acid of a 2-furoyl-CoA(4-).
Scientific Research Applications
Chromatin Regulation and Acyl-CoA Metabolism
Acyl-CoA metabolites, including 2-Furoyl-CoA, are vital in cellular metabolism and have been linked to the regulation of chromatin through histone acylation. Histone acylation is sensitive to metabolic changes and is influenced by the availability of acyl-CoA species. These modifications to histone lysine residues play a crucial role in adjusting cellular activities based on nutrient availability. The study by Trefely et al. (2020) highlights the importance of compartmentalized acyl-CoA metabolism in chromatin regulation and emphasizes the need for further research to understand the metabolic sources of acyl-CoAs used for chromatin modification (Trefely et al., 2020).
Antimicrobial Drug Targets and CoA Biosynthesis
Coenzyme A (CoA) biosynthesis, which involves metabolites like 2-Furoyl-CoA, is crucial for the growth of pathogenic microorganisms. Spry et al. (2008) discuss how the biosynthesis pathway of CoA, including the utilization of precursors such as pantothenic acid, presents a potential novel antimicrobial drug target. The review details various inhibitors of CoA biosynthesis and their potential as antimicrobial agents, highlighting the significance of targeting this pathway in drug development (Spry et al., 2008).
Metabolic Control and Enzyme Regulation
The regulation of enzymes like stearoyl-CoA desaturase-1, which is involved in the synthesis of monounsaturated fatty acids, is central to metabolic control. Ntambi & Miyazaki (2003) provide insights into the regulation of stearoyl-CoA desaturase and its implications for metabolic diseases. Understanding the regulation of such enzymes, which are indirectly related to metabolites like 2-Furoyl-CoA, can offer therapeutic benefits for conditions like obesity and diabetes (Ntambi & Miyazaki, 2003).
Furfural and Derivatives in Chemical Synthesis
The catalytic hydrogenation of furfural and its derivatives, related to 2-Furoyl-CoA, into valuable chemicals like 1,2-pentanediol and 1,5-pentanediol is a green and promising process. Tan et al. (2021) review recent advances in this field, focusing on catalyst design, reaction mechanisms, and the potential for developing efficient catalyst systems for the hydrogenation of furfural and its derivatives (Tan et al., 2021).
properties
Product Name |
2-Furoyl-CoA |
|---|---|
Molecular Formula |
C26H38N7O18P3S |
Molecular Weight |
861.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] furan-2-carbothioate |
InChI |
InChI=1S/C26H38N7O18P3S/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)14-4-3-8-46-14)11-48-54(44,45)51-53(42,43)47-10-15-19(50-52(39,40)41)18(35)24(49-15)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-13,15,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,18-,19-,20+,24-/m1/s1 |
InChI Key |
IIKOXWXMCPEVLL-DJVIHCHSSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CO4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CO4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CO4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



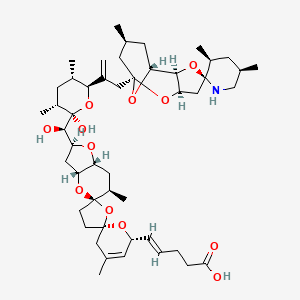
![Heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]octanoate](/img/structure/B1247592.png)
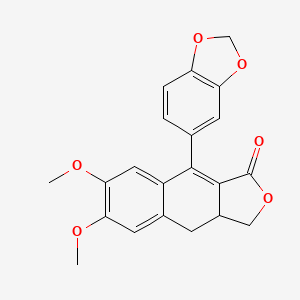
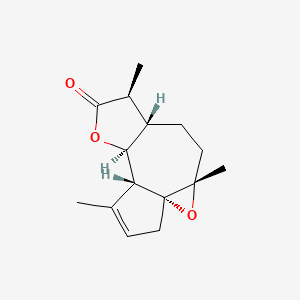
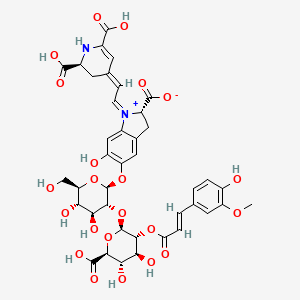

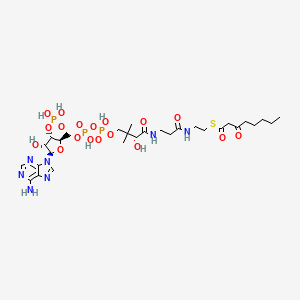
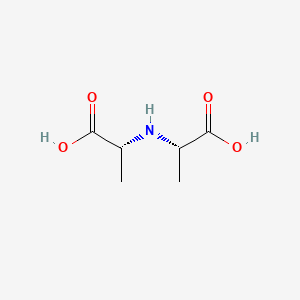
![[Os(eta(5)-C5H5)2]](/img/structure/B1247603.png)
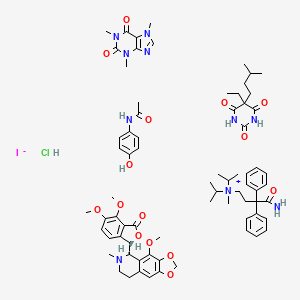
![2-[3-(3-Methoxy-4-Nitrophenyl)-11-Oxo-10,11-Dihydro-5h-Dibenzo[b,E][1,4]diazepin-8-Yl]-N,N-Dimethylacetamide](/img/structure/B1247606.png)

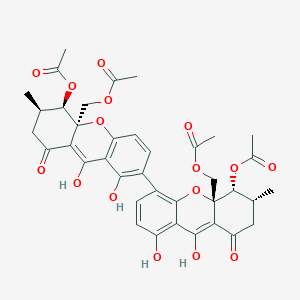
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]propanamide](/img/structure/B1247612.png)